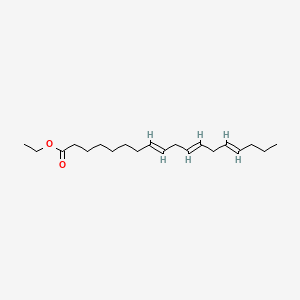
ethyl (8E,11E,14E)-octadeca-8,11,14-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (8E,11E,14E)-octadeca-8,11,14-trienoate is an organic compound belonging to the class of fatty acid esters. It is an ester formed from the reaction of ethyl alcohol and octadeca-8,11,14-trienoic acid. This compound is characterized by the presence of three conjugated double bonds in its long carbon chain, making it a polyunsaturated fatty acid ester. It is commonly found in various natural sources, including plant oils and marine organisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (8E,11E,14E)-octadeca-8,11,14-trienoate typically involves the esterification of octadeca-8,11,14-trienoic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through the transesterification of triglycerides containing octadeca-8,11,14-trienoic acid with ethanol. This process is catalyzed by either an acid or a base, such as sodium methoxide. The reaction is typically conducted at elevated temperatures and pressures to increase the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (8E,11E,14E)-octadeca-8,11,14-trienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed:
Oxidation: Epoxides, diols, or hydroxy esters.
Reduction: Saturated fatty acid esters.
Substitution: Amides, ethers, or other ester derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (8E,11E,14E)-octadeca-8,11,14-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polyunsaturated fatty acid esters.
Biology: It is investigated for its role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the formulation of cosmetics and nutritional supplements due to its beneficial fatty acid profile.
Wirkmechanismus
The mechanism of action of ethyl (8E,11E,14E)-octadeca-8,11,14-trienoate involves its incorporation into cell membranes, where it can influence membrane fluidity and function. The compound can also act as a precursor to bioactive lipid mediators that play roles in inflammation and cellular signaling pathways. Its polyunsaturated structure allows it to interact with various enzymes and receptors, modulating their activity and contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (8E,11E,14E)-octadeca-8,11,14-trienoate can be compared with other similar compounds such as:
Ethyl (5E,8E,11E,14E,17E)-icosapentaenoate: This compound has five conjugated double bonds and is known for its anti-inflammatory properties.
Ethyl (5E,8E,11E,14E)-icosatetraenoate: This compound has four conjugated double bonds and is involved in various metabolic pathways.
Ethyl (4E,7E,10E,13E,16E,19E)-docosahexaenoate: This compound has six conjugated double bonds and is essential for brain and eye health.
The uniqueness of this compound lies in its specific double bond configuration and its role in modulating cell membrane properties and signaling pathways.
Eigenschaften
Molekularformel |
C20H34O2 |
|---|---|
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
ethyl (8E,11E,14E)-octadeca-8,11,14-trienoate |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h6-7,9-10,12-13H,3-5,8,11,14-19H2,1-2H3/b7-6+,10-9+,13-12+ |
InChI-Schlüssel |
RWGSLEHAYKJECS-YHTMAJSVSA-N |
Isomerische SMILES |
CCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OCC |
Kanonische SMILES |
CCCC=CCC=CCC=CCCCCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


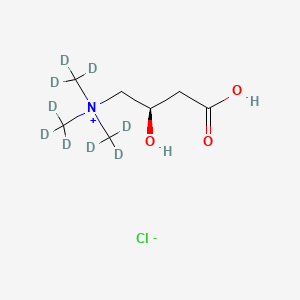
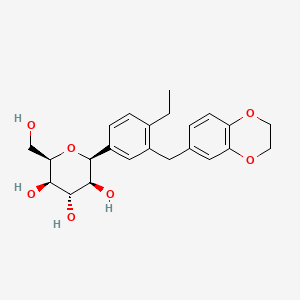
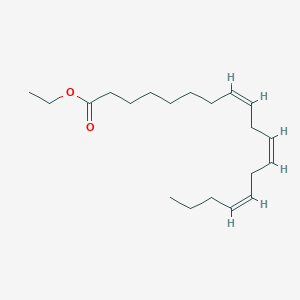
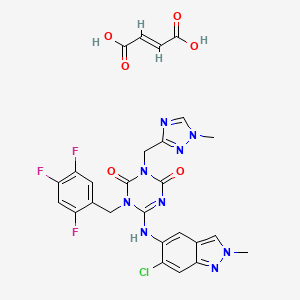
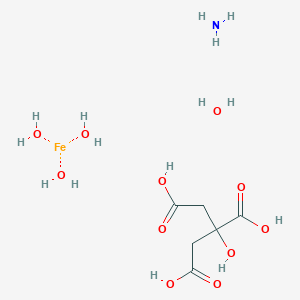
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate](/img/structure/B10829042.png)
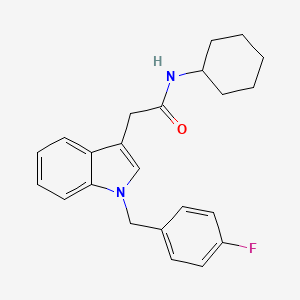
![3-Heptyl-6,6,9-trimethyl-6aS,7,8,9S,10,10aS-hexahydro-6H-benzo[c]chromen-1-ol](/img/structure/B10829048.png)
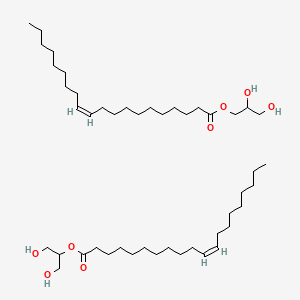
![Methyl 2-[(1-butylindazole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10829066.png)
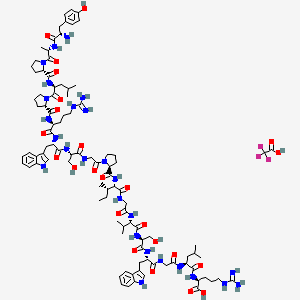
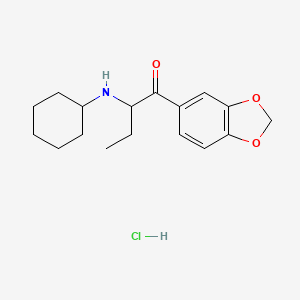

![methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate](/img/structure/B10829084.png)
